2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-4,7,11-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHAUCDTLMENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910879 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108825-11-2 | |
| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways and Proposed Intermediates
The synthesis of 2-methyl-tetrahydroquinoline derivatives often proceeds through multi-step sequences, including domino reactions that efficiently build molecular complexity in a single pot. frontiersin.org While specific studies detailing the reaction pathway for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol are not extensively documented in the reviewed literature, analogous syntheses of related tetrahydroquinolines provide a foundational understanding of the likely intermediates.
One common approach to the tetrahydroquinoline core involves the imino Diels-Alder reaction. researchgate.netresearchgate.net In the case of synthesizing 4-substituted 2-methyl-tetrahydroquinolines, the proposed mechanism initiates with the formation of an imine intermediate from an aniline (B41778) derivative. This is followed by a [4+2] cycloaddition with a dienophile, such as N-vinylpyrrolidinone. The reaction is often catalyzed by a Lewis acid, which activates the imine for the cycloaddition. The resulting cycloadduct then undergoes further transformations to yield the final tetrahydroquinoline product.
Another well-established route is the reductive cyclization of nitro-aromatic compounds. nih.gov For instance, the conversion of 2-nitrochalcones to tetrahydroquinolines under catalytic hydrogenation conditions involves the reduction of both the nitro group and the carbon-carbon double bond of the chalcone. nih.gov A proposed pathway for a related domino reaction involves the initial reduction of a nitro group to an amine, followed by the formation of a cyclic imine, which is then further reduced to the tetrahydroquinoline. nih.gov
Metal-mediated heterocyclization of aryl azides has also been explored. nih.gov A proposed mechanism involves the formation of an iron-nitrene complex, which then undergoes a C-H insertion via a benzylic radical intermediate to form the tetrahydroquinoline ring. nih.gov
While these examples provide a general framework, the specific intermediates in the synthesis of this compound would be influenced by the nature of the starting materials and the reaction conditions employed. Further dedicated mechanistic studies on this particular compound are necessary for a more precise elucidation of its reaction pathways.
Analysis of Stereochemical Evolution in Transformations
The stereochemistry of this compound is a critical aspect of its chemical character, as the C2 position, bearing the methyl group, is a stereocenter. The control and evolution of this stereocenter during synthesis are of significant interest.
In the synthesis of 2-methyl-4-substituted tetrahydroquinolines via the imino Diels-Alder reaction, the formation of a cis-diastereomer is often observed. researchgate.net For example, the reaction between N-arylimines and two molecules of N-vinyl-2-pyrrolidinone in the presence of a samarium(III) nitrate (B79036) catalyst has been reported to yield the corresponding 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones with cis diastereoselectivity between the C2 and C4 substituents. nih.gov
The stereochemical outcome of reductive cyclizations can be highly dependent on the catalyst and reaction conditions. In the hydrogenation of a substrate with an ester at the β-carbon relative to the aromatic ring, changing the catalyst from 5% Pd/C to 5% Pt/C dramatically shifted the product distribution, favoring the formation of the cis-tetrahydroquinoline isomer with a diastereomeric ratio of ≥13:1. nih.gov This selectivity is attributed to a steric interaction in the intermediate imine, which forces an ester group into a pseudoaxial orientation, thereby directing the addition of hydrogen from the opposite face of the molecule. nih.gov
Furthermore, the synthesis of fused-ring tetrahydroquinolines through the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions has been shown to proceed with complete cis diastereoselectivity. nih.gov This is rationalized by the formation of an N-phenyliminium intermediate, which undergoes a stereocontrolled cyclization. nih.gov
While these findings relate to derivatives of 2-methyl-tetrahydroquinoline, they underscore the importance of catalyst choice, substrate structure, and reaction conditions in dictating the stereochemical evolution of transformations leading to this class of compounds. Specific stereochemical studies on this compound would be necessary to confirm these trends for this particular molecule.
Studies on Regioselectivity and Site-Specificity of Reactions
Regioselectivity, the preference for bond formation at one position over another, is a key consideration in the functionalization of the 2-Methyl-1,2,3,4-tetrahydroquinoline-5-ol scaffold. The substitution pattern on both the benzene (B151609) and the heterocyclic rings can be controlled by the choice of synthetic methodology.
In the context of the Diels-Alder reaction, the regioselectivity is determined by the electronic properties of the diene and dienophile. masterorganicchemistry.com While specific studies on the regioselective reactions of this compound are not detailed in the provided search results, general principles of electrophilic aromatic substitution on the aniline-like ring would apply. The hydroxyl group at the 5-position and the nitrogen atom of the tetrahydroquinoline ring are both activating, ortho-, para-directing groups. However, the steric hindrance from the heterocyclic ring and the methyl group at C2 would also influence the site of substitution.
A two-step procedure for the synthesis of 1,2,3,4-tetrahydroquinolines involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines has been reported. researchgate.net This reaction, catalyzed by a titanium complex, delivers the linear regioisomers with high selectivity. researchgate.net This demonstrates that appropriate catalyst selection can effectively control the regiochemical outcome of reactions that form the tetrahydroquinoline core.
The specific influence of the 5-hydroxyl group on the regioselectivity of reactions involving this compound would require dedicated experimental investigation. Computational studies could also provide valuable insights into the electron density distribution and predict the most likely sites for electrophilic or nucleophilic attack.
Role of Catalysts, Ligands, and Solvents in Reaction Outcome
The outcome of chemical reactions, including the synthesis of this compound, is profoundly influenced by the choice of catalyst, ligands, and solvents. These components can affect reaction rates, yields, and selectivity (both stereo- and regioselectivity).
Catalysts: A wide range of catalysts have been employed in the synthesis of tetrahydroquinolines. Lewis acids such as samarium(III) nitrate have been used to catalyze the imino Diels-Alder reaction for the synthesis of 2-methyl-4-substituted tetrahydroquinolines. nih.gov Transition metal catalysts, including palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are effective for reductive cyclizations. nih.gov The choice of metal can have a significant impact on the product distribution, as seen in the selective formation of either a dihydroquinoline or a tetrahydroquinoline depending on whether Pd/C or Pt/C is used. nih.gov More recently, gold-based catalysts have been shown to be highly efficient for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov Chiral phosphoric acids have also been utilized as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines. nih.govorganic-chemistry.org
Ligands: In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. For instance, in the synthesis of tetrahydroquinolines via transfer hydrogenation, a combination of CoBr₂·H₂O and a terpyridine ligand has been shown to be effective. organic-chemistry.org The nature of the ligand can influence the steric and electronic environment around the metal, thereby directing the stereochemical outcome of the reaction.
Solvents: The solvent can influence reaction rates and selectivity through its polarity, coordinating ability, and ability to stabilize intermediates or transition states. In the synthesis of 2-methyl-4-substituted tetrahydroquinoline derivatives, a variety of solvents have been explored. researchgate.net It has been demonstrated that in some cases, catalyst-free and solvent-free conditions can be achieved for the synthesis of related quinoline (B57606) derivatives. nih.gov The use of water as a solvent, often in the presence of surfactants like sodium dodecyl sulphate (SDS), has been explored as a green alternative for the synthesis of 2-methyl-4-substituted tetrahydroquinolines. researchgate.net The choice of solvent can also be critical in controlling the product distribution in certain reactions. For example, in the reductive cyclization of 2-nitrochalcones, dichloromethane (B109758) was found to afford the best selectivity and highest yields. nih.gov
The following table summarizes the influence of various catalysts and solvents on the synthesis of 2-methyl-tetrahydroquinoline derivatives, providing a basis for understanding their potential role in the synthesis of this compound.
| Catalyst | Ligand | Solvent | Reaction Type | Key Outcome |
| Sm(III) nitrate | - | Acetonitrile (B52724) | Imino Diels-Alder | cis-diastereoselective synthesis of 2-methyl-4-substituted tetrahydroquinolines |
| 5% Pd/C | - | Not specified | Reductive cyclization | Formation of dihydroquinoline |
| 5% Pt/C | - | Not specified | Reductive cyclization | cis-selective formation of tetrahydroquinoline |
| Gold (AuNPore) | - | Not specified | Hydrogenation | Highly efficient and regioselective hydrogenation of quinolines |
| Chiral Phosphoric Acid | - | Not specified | Dehydrative cyclization/Asymmetric reduction | Enantioselective synthesis of tetrahydroquinolines |
| CoBr₂·H₂O | Terpyridine | Not specified | Transfer hydrogenation | Effective for N-heteroarenes |
| Copper dipyridine dichloride | - | Acetonitrile | Imino Diels-Alder | Efficient synthesis of 2-methyl-4-substituted tetrahydroquinolines |
| - | - | Water/SDS | Imino Diels-Alder | Green synthesis of 2-methyl-4-substituted tetrahydroquinolines |
| - | - | Dichloromethane | Reductive cyclization | Best selectivity and yield for certain substrates |
researchgate.netresearchgate.net-Hydride Shift Triggered Cyclizations and Dealkylations
Hydride shifts are fundamental mechanistic steps in many organic reactions, often leading to the formation of more stable intermediates or enabling subsequent cyclization or rearrangement reactions. While the provided search results focus on researchgate.netmdpi.com-hydride shifts in the context of tetrahydroquinoline synthesis, the principles can be extended to other types of hydride shifts, such as the researchgate.netresearchgate.net-hydride shift, although specific examples involving this compound are not available.
A notable example of a hydride shift-triggered reaction is the N-dealkylative cyclization of 2-(2-(benzylamino)benzylidene)malonate derivatives to form 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. nih.govresearchgate.netmdpi.com This reaction, promoted by BF₃·Et₂O, is proposed to proceed through a researchgate.netmdpi.com-hydride shift. nih.govresearchgate.netmdpi.com The key steps in this process are:
Activation by Lewis Acid: The Lewis acid (BF₃·Et₂O) coordinates to the malonate moiety, activating the molecule.
researchgate.netmdpi.com-Hydride Shift: A hydride ion is transferred from the benzylic position of the N-benzyl group to the activated benzylic position of the benzylidene group. This results in the formation of a stable iminium intermediate.
Cyclization and Dealkylation: The iminium intermediate then undergoes cyclization. Subsequent hydrolysis leads to the cleavage of the N-benzyl group (dealkylation) and the formation of the final 2-oxo-tetrahydroquinoline product. nih.govresearchgate.netmdpi.com
This type of cascade reaction, involving a hydride shift as a key step, allows for the efficient construction of the tetrahydroquinoline core with concomitant modification of the substituent on the nitrogen atom. frontiersin.org While this specific example leads to a 2-oxo derivative and involves a researchgate.netmdpi.com-hydride shift, it highlights the potential for similar transformations in other tetrahydroquinoline systems. The feasibility of a researchgate.netresearchgate.net-hydride shift in a suitably substituted derivative of this compound would depend on the specific substrate and reaction conditions, and represents an area for future investigation.
Advanced Spectroscopic and Analytical Characterization Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides profound insight into the molecular framework by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of substituted tetrahydroquinolines like 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of signals provide a wealth of information. youtube.com The spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring, the saturated heterocyclic ring, the methyl group, and the hydroxyl and amine protons. The aromatic protons typically resonate in the downfield region (δ 6.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the stereogenic center (C2), the adjacent methylene (B1212753) groups (C3 and C4), and the methyl group (at C2) would appear in the upfield aliphatic region.
¹³C NMR spectroscopy complements the proton data by revealing the number of unique carbon environments. youtube.com A typical ¹³C NMR spectrum for this compound would display ten distinct signals corresponding to its ten carbon atoms. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the tetrahydroquinoline core and the methyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | Multiplet | ~45-55 |
| C2-CH₃ | Doublet | ~20-25 |
| C3-H₂ | Multiplet | ~25-35 |
| C4-H₂ | Multiplet | ~25-35 |
| Aromatic-H | ~6.0-7.5 | ~110-150 |
| N-H | Broad Singlet | - |
Note: These are generalized predicted values based on known data for substituted tetrahydroquinolines. Actual values may vary depending on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular structure. youtube.comharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons separated by two or three bonds. sdsu.eduwikipedia.org For this compound, COSY would show cross-peaks connecting the C2-H proton to both the protons of the C3 methylene group and the protons of the C2-methyl group. It would also reveal correlations between the C3 and C4 protons, confirming the sequence of the saturated ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orglibretexts.org An HSQC spectrum would show a cross-peak for each C-H bond, directly linking each proton signal to the carbon it is attached to (a one-bond correlation). This allows for the definitive assignment of the carbon signals for the C2, C3, C4, and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edulibretexts.org HMBC is vital for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C2 carbon, and from the protons at C4 to the aromatic carbons, thereby connecting the aliphatic and aromatic portions of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlation Type | Expected Key Correlations |
|---|---|---|
| COSY | ¹H-¹H (2-3 bonds) | C2-H ↔ C3-H₂; C3-H₂ ↔ C4-H₂; C2-H ↔ C2-CH₃ |
| HSQC | ¹H-¹³C (1 bond) | C2-H to C2; C3-H₂ to C3; C4-H₂ to C4; C2-CH₃ to methyl C |
| HMBC | ¹H-¹³C (2-3 bonds) | C2-CH₃ ↔ C2; C4-H₂ ↔ Aromatic Carbons; N-H ↔ C2, C8a |
Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. mdpi.com This technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent. researchgate.net
When a chiral analyte is mixed with a CSA, two transient diastereomeric complexes are formed in solution. researchgate.netmst.edu Because diastereomers have different physical properties, the corresponding nuclei of the two enantiomers become chemically non-equivalent (anisochronous) in the NMR spectrum. This results in the splitting of one or more signals of the analyte into two separate peaks. The enantiomeric excess can then be accurately determined by integrating the areas of these separated signals. mst.edu This approach provides a direct and reliable measurement of enantiopurity without requiring physical separation of the enantiomers. nih.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov This precision allows for the determination of the elemental formula of the parent molecule and its fragments. For this compound (C₁₀H₁₃NO), HRMS can confirm its molecular formula by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated mass.
Table 3: Predicted HRMS Data for this compound (C₁₀H₁₃NO)
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1070 |
| [M+Na]⁺ | C₁₀H₁₃NNaO⁺ | 186.0889 |
Data sourced from predicted values. uni.lu
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" that helps in structural elucidation. libretexts.org
Studies on the mass spectra of various methyl-substituted 1,2,3,4-tetrahydroquinolines have established clear fragmentation pathways. cdnsciencepub.commcmaster.ca For 2-methyl and 4-methyl substituted isomers, the most prominent feature in the mass spectrum is an intense peak corresponding to the loss of a methyl radical (CH₃•), resulting in a fragment ion at M-15. cdnsciencepub.com This α-cleavage is a characteristic and dominant fragmentation pathway for this compound. Further fragmentation of the M-15 ion can also occur. The interpretation of these patterns is essential for distinguishing it from other isomers. cdnsciencepub.com
Table 4: Expected Key Fragments for this compound in Mass Spectrometry
| Fragment | Mass Loss | Proposed Structure/Origin |
|---|---|---|
| [M]⁺• | - | Molecular Ion |
| [M-15]⁺ | -CH₃ | Loss of the methyl group from the C2 position |
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions and analyze complex mixtures. In the analysis of this compound, MS/MS provides critical data for its identification and structural elucidation, particularly by observing its fragmentation patterns.
When subjected to electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 164.1070. Collision-induced dissociation (CID) of this precursor ion would then generate a series of characteristic product ions. The fragmentation of related N-heterocyclic alkaloids often involves specific bond cleavages that provide structural insights. researchgate.netnih.gov For this compound, the primary fragmentation pathways are predicted to involve alpha-cleavage adjacent to the nitrogen atom and cleavages related to the substituents on the tetrahydroquinoline core. libretexts.orglibretexts.org
Key expected fragmentation patterns include:
Loss of the methyl group (CH₃): A neutral loss of 15 Da from the precursor ion, resulting in a fragment ion. This is a common fragmentation for methylated compounds. youtube.com
Ring Cleavage: Rupture of the saturated heterocyclic ring can occur, a characteristic fragmentation behavior for tetrahydroquinoline and tetrahydroisoquinoline systems. nih.govjsbms.jp
Loss of Water (H₂O): The presence of the hydroxyl group may lead to a neutral loss of 18 Da, particularly under certain ionization conditions.
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, provide an additional dimension for identification. These values can be calculated for different adducts of the molecule. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Type | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 164.10700 | 134.3 |
| [M+Na]⁺ | 186.08894 | 141.8 |
| [M-H]⁻ | 162.09244 | 134.7 |
| [M+K]⁺ | 202.06288 | 137.8 |
This interactive table summarizes the predicted mass-to-charge ratios and collision cross-section values for various adducts of the target compound, aiding in its identification in complex matrices.
Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding structure of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features. Analysis of closely related compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline, provides a strong basis for predicting these vibrational modes. researchgate.netnih.gov
Key expected FTIR absorption bands include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretching: A moderate band around 3300-3500 cm⁻¹ due to the secondary amine in the tetrahydroquinoline ring.
C-H Stretching (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ range from the methyl and methylene groups.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: A band in the 1000-1260 cm⁻¹ range corresponding to the phenolic hydroxyl group.
Raman Spectroscopy Investigations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural information. The spectra of similar molecules show that aromatic ring vibrations are often strong in Raman scattering. researchgate.net Symmetric stretching of the C-C bonds in the aromatic ring and the aliphatic ring system would be prominent.
Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (Broad) | Weak |
| N-H Stretch | 3300-3500 (Moderate) | Moderate |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| CH₂ Bend | ~1465 | Moderate |
| C-N Stretch | 1250-1350 | Moderate |
This interactive table presents the anticipated vibrational frequencies for the key functional groups of the molecule in both FTIR and Raman spectroscopy, based on data from structurally similar compounds. researchgate.netnih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the compound from mixtures, assessing its purity, and resolving its different forms, such as regioisomers and enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity, Regioisomer, and Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is typically employed for purity assessment.
The separation of regioisomers, such as distinguishing the 5-ol from the 6-ol, 7-ol, or 8-ol isomers, can be achieved by optimizing the HPLC method, as slight differences in polarity lead to different retention times. nih.gov
Furthermore, this compound is a chiral compound, existing as a pair of enantiomers. Separating these enantiomers is crucial as they may have different biological activities. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly effective for separating enantiomers of heterocyclic compounds. nih.govnih.gov
Table 3: Representative HPLC Conditions for Analysis
| Analysis Type | Stationary Phase | Mobile Phase Example | Detection |
|---|---|---|---|
| Purity/Regioisomer | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV (e.g., 254 nm), MS |
This interactive table outlines typical HPLC conditions for analyzing the purity, separating regioisomers, and resolving the enantiomers of the target compound.
Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Composition
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar N-H and O-H groups, it can be analyzed after derivatization. Silylation or acylation of the hydroxyl and amine groups increases volatility and improves peak shape. wjpls.org
GC is also a powerful technique for determining enantiomeric composition. This is typically achieved by derivatizing the racemic mixture with a chiral derivatizing agent, such as Mosher's acid chloride or menthyl chloroformate, to form diastereomers. scirp.org These diastereomers have different physical properties and can be separated on a standard achiral GC column (e.g., DB-5 or HP-5). The relative peak areas of the two diastereomers then correspond to the enantiomeric ratio of the original sample. scirp.org The use of GC coupled with mass spectrometry (GC-MS) allows for the simultaneous separation and identification of these derivatives based on their mass spectra. scirp.org
Derivatization Strategies for Enhanced Analytical Resolution
In the analytical characterization of this compound, derivatization is a key strategy to overcome challenges related to its separation and detection. By chemically modifying the molecule, its properties can be altered to improve analytical resolution, particularly for separating enantiomers and enhancing detectability in spectroscopic and chromatographic methods.
Chiral Derivatization for Enantiomeric Excess Determination and Separation
The presence of a chiral center at the C2 position of this compound necessitates methods for separating its enantiomers and determining the enantiomeric excess (ee). Chiral derivatization is a widely employed technique where the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scirp.org
The secondary amine in the tetrahydroquinoline ring is the primary site for chiral derivatization. Common strategies include:
Formation of Diastereomeric Amides: Reaction with chiral acylating agents, such as (S)-naproxen acyl chloride, can convert the racemic amine into diastereomeric amides. rsc.org These derivatives can then be separated, and subsequent hydrolysis can yield the individual, optically pure enantiomers. rsc.org
Formation of Diastereomeric Salts: The basic nature of the secondary amine allows for salt formation with chiral acids like O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) or camphorsulfonic acid. wikipedia.orgnih.gov The resulting diastereomeric salts often exhibit different solubilities, enabling separation through fractional crystallization. wikipedia.org
Formation of Diastereomeric Carbamates: Reagents like (–)-(1R)-menthyl chloroformate react with the amine to form diastereomeric carbamates. scirp.orgresearchgate.net These derivatives are often volatile and thermally stable, making them suitable for separation and quantification by gas chromatography on a non-polar achiral column. scirp.orgresearchgate.net
The selection of the chiral derivatizing agent is crucial and often determined empirically to achieve the best possible separation (resolution factor) between the diastereomeric peaks.
Table 1: Chiral Derivatizing Agents for Tetrahydroquinoline Analogs
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Analytical Technique | Reference |
|---|---|---|---|---|
| (S)-Naproxen acyl chloride | Secondary Amine | Diastereomeric Amide | HPLC, Acid Hydrolysis | rsc.org |
| O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) | Secondary Amine | Diastereomeric Salt | Fractional Crystallization | nih.gov |
Functional Group Derivatization for Improved Spectroscopic and Chromatographic Detectability
The analytical detection of this compound can be improved by derivatizing its key functional groups: the phenolic hydroxyl (-OH) and the secondary amine (-NH). These reactions aim to enhance volatility, thermal stability, and detector response, or to introduce a specific tag for sensitive detection methods like fluorescence or electron capture detection.
Derivatization of the Phenolic Hydroxyl Group: The polar hydroxyl group can cause poor peak shape and thermal degradation during gas chromatography. Derivatization converts it into a less polar, more volatile, and more thermally stable group.
Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This is a common strategy to improve GC performance and provides characteristic mass fragments in mass spectrometry (MS).
Acetylation: Using reagents like acetic anhydride (B1165640), the hydroxyl group is converted to an acetate (B1210297) ester. This derivatization is useful for both GC and LC-MS analysis, as it increases volatility and can alter fragmentation patterns in MS. nih.gov
Methylation: Reagents such as diazomethane (B1218177) or methyl iodide can be used to convert the phenolic hydroxyl to a methyl ether, which can improve chromatographic behavior. mdpi.com
Derivatization of the Secondary Amine Group: The secondary amine can also be derivatized to improve analytical characteristics.
Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (TFAA), converts the amine to an amide. The introduction of fluorine atoms in the trifluoroacetyl group significantly enhances the sensitivity of the analyte for electron capture detection (ECD) in gas chromatography.
Carbamate Formation: As mentioned previously, reaction with chloroformates can stabilize the amine group for analysis. scirp.org
These derivatization strategies not only improve separation and quantification but also aid in structural elucidation. The mass shift observed in mass spectrometry after derivatization can confirm the presence and number of specific functional groups within the molecule.
Table 2: Functional Group Derivatization for Enhanced Detectability
| Functional Group | Derivatization Reaction | Reagent Example | Analytical Improvement |
|---|---|---|---|
| Phenolic Hydroxyl | Silylation | BSTFA, MSTFA | Increased volatility and thermal stability for GC; Characteristic MS fragments. |
| Phenolic Hydroxyl | Acetylation | Acetic Anhydride | Increased volatility for GC; Altered MS fragmentation. nih.gov |
| Secondary Amine | Acylation | Trifluoroacetic Anhydride (TFAA) | Enhanced detectability by Electron Capture Detector (ECD) in GC. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting the properties of molecules with a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Energy Landscapes of Tetrahydroquinolines
The saturated heterocyclic ring in tetrahydroquinoline derivatives allows for multiple conformations. High-level quantum chemistry calculations, such as those employing Møller-Plesset perturbation theory (MP2), have been used to investigate the conformational landscape of the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ). These studies have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org The energy barrier between these conformers is relatively low, suggesting that conformational cooling to the most stable form can readily occur. rsc.org
For substituted tetrahydroquinolines, the position and nature of the substituent will significantly influence the conformational preferences and the energy landscape. While specific data for 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is not available, it is expected that the methyl group at the C2 position and the hydroxyl group at the C5 position would introduce additional steric and electronic factors that would alter the relative energies of the possible conformers. The most stable conformation would likely be the one that minimizes steric hindrance and allows for favorable intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.
A comprehensive conformational analysis using DFT would typically involve a systematic search of the potential energy surface to identify all low-energy conformers. The optimized geometries would provide precise bond lengths, bond angles, and dihedral angles for each conformer.
Table 1: Representative Conformational Energy Data for a Tetrahydroisoquinoline Derivative (as an analogue)
| Conformer | Relative Energy (cm⁻¹) | Description |
| Twisted-Axial NH | 0 | Global minimum with axial N-H bond |
| Twisted-Equatorial NH | 60 ± 30 | Close-lying conformer with equatorial N-H bond |
Note: Data is for 1,2,3,4-tetrahydroisoquinoline, a structural isomer of tetrahydroquinoline, and is used here to illustrate the small energy differences that can exist between conformers. The actual values for this compound would differ. researchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations are widely used to determine key electronic properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For quinoline (B57606) derivatives, the distribution of HOMO and LUMO provides insights into their reactive properties. researchgate.net In the case of this compound, the presence of the electron-donating hydroxyl and methyl groups is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom, indicating these as likely sites for electrophilic interaction. The aromatic ring will also exhibit regions of negative potential above and below the plane.
Table 2: Calculated Frontier Molecular Orbital Energies for a Quinoline Derivative (as an analogue)
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 8-hydroxy-2-methyl quinoline | -5.78 | -1.54 | 4.24 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.45 | -2.31 | 4.14 |
Note: This data for a related hydroxy-methyl quinoline derivative illustrates the typical energy ranges for frontier orbitals in such systems. researchgate.net
Vibrational Frequency Calculations and Simulated Spectra for Experimental Comparison
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By simulating the vibrational spectra, theoretical calculations can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net For a substituted tetrahydroquinoline, the calculated vibrational frequencies would be expected to show characteristic bands for the stretching and bending modes of the N-H, O-H, C-H, and C-N bonds, as well as the vibrations of the aromatic ring. A close agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. nih.gov
Quantum Mechanical (QM) Studies of Reactivity and Selectivity
Quantum mechanical methods are instrumental in understanding the reactivity and selectivity of chemical reactions. mdpi.com For tetrahydroquinoline derivatives, QM studies can elucidate reaction mechanisms, predict the most likely products, and explain observed selectivities. For instance, theoretical calculations have been used to confirm that the reaction of ethyl nitrosoacrylate with certain heterocycles proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. researchgate.net Such studies often involve calculating the energies of reactants, transition states, and products to map out the reaction pathway.
For this compound, QM studies could be employed to investigate various reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring. The positions of the methyl and hydroxyl groups would direct incoming electrophiles, and QM calculations could quantify the activation energies for substitution at different positions, thereby predicting the regioselectivity of the reaction.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be invaluable for the characterization of new compounds. eurjchem.com Beyond vibrational spectra, DFT and other quantum chemical methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption spectra. For example, theoretical investigations of 4-hydroxy-quinoline derivatives have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net Similarly, studies on hydroxy-quinoline derivatives have demonstrated the utility of DFT in interpreting their spectroscopic features. nih.gov For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra would aid in the structural elucidation and confirmation of its synthesis.
Molecular Modeling and Dynamics Simulations for Reaction Pathway Elucidation
Molecular dynamics (MD) simulations can provide a dynamic picture of molecular systems, including chemical reactions. mdpi.commdpi.com By simulating the movement of atoms over time, MD can help to elucidate complex reaction pathways and understand the role of solvent and other environmental factors. nih.gov In the context of tetrahydroquinoline chemistry, MD simulations could be used to study the conformational changes that occur during a reaction, the dynamics of solvent molecules around the reacting species, and the stability of reaction intermediates. For example, MD simulations have been used to study the binding of tetrahydroisoquinoline derivatives to biological targets, providing insights into their mechanism of action. nih.gov Such simulations could be applied to understand how this compound interacts with biomolecules, which is crucial for drug design and development.
Advanced Derivatization and Functionalization Strategies of 2 Methyl 1,2,3,4 Tetrahydroquinolin 5 Ol
Site-Selective Functionalization of the Tetrahydroquinoline Ring System
The tetrahydroquinoline ring system offers multiple sites for functionalization. The strategic introduction of substituents onto the aromatic portion of the molecule is of significant interest for modulating its electronic and steric properties.
Regioselective C-H alkylation and arylation reactions represent powerful tools for the direct introduction of carbon-based substituents onto the tetrahydroquinoline core. These reactions often employ transition metal catalysis to achieve high selectivity.
Solvent-promoted and -controlled regioselective alkylation reactions of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) with para-quinone methides (p-QMs) have been developed under metal-free conditions. In the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent, 1,6-addition alkylation reactions efficiently yield C6-alkylated THQs rsc.org. The role of HFIP is twofold: it activates the p-QMs and converts the THQ into a bidentate nucleophile through hydrogen bond clusters, favoring C-alkylation rsc.org.
The table below summarizes the regioselective alkylation of 1,2,3,4-tetrahydroquinoline with various para-quinone methides.
| Entry | para-Quinone Methide | Product | Yield (%) |
| 1 | p-QM 1 | C6-alkylated THQ 1 | 95 |
| 2 | p-QM 2 | C6-alkylated THQ 2 | 92 |
| 3 | p-QM 3 | C6-alkylated THQ 3 | 90 |
Data sourced from studies on regioselective alkylation of 1,2,3,4-tetrahydroquinolines.
The introduction of functional groups such as the nitro group onto the aromatic ring of tetrahydroquinolines can serve as a handle for further synthetic transformations. The regioselectivity of nitration is highly dependent on the reaction conditions and the presence or absence of a protecting group on the nitrogen atom.
A thorough investigation into the nitration of tetrahydroquinoline (THQ) and its N-protected derivatives has revealed that the position of nitration can be controlled. semanticscholar.orgresearchgate.net When THQ is nitrated under acidic conditions, the nitrogen is protonated, leading to a mixture of isomers with a preference for the 7-nitro derivative. However, by protecting the nitrogen atom with groups like acetyl or trifluoroacetyl, the regioselectivity can be shifted. semanticscholar.orgresearchgate.net
For instance, the nitration of N-trifluoroacetyl-THQ has been shown to yield the 6-nitro derivative with high selectivity. researchgate.net This directing effect of the N-protecting group is crucial for achieving specific substitution patterns.
The following table details the product distribution in the nitration of N-protected tetrahydroquinolines under specific conditions.
| N-Protecting Group | Nitrating Agent | Major Product | Minor Products |
| None (protonated) | HNO₃/H₂SO₄ | 7-Nitro-THQ | 5-Nitro-THQ, 6-Nitro-THQ |
| Acetyl | HNO₃/Ac₂O | 7-Nitro-N-acetyl-THQ | 5-Nitro-N-acetyl-THQ |
| Trifluoroacetyl | HNO₃/TFA | 6-Nitro-N-trifluoroacetyl-THQ | - |
Data is based on experimental and theoretical studies on the regioselective nitration of tetrahydroquinolines. semanticscholar.orgresearchgate.net
Chemical Modifications of the Hydroxyl Group at Position 5 (e.g., Etherification, Esterification, Oxidation)
The phenolic hydroxyl group at position 5 is a versatile site for chemical modification, allowing for the synthesis of ethers, esters, and oxidation products.
Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide, which then reacts with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl and aryl groups.
Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Oxidation: The tetrahydroquinoline ring system can be susceptible to oxidation. The oxidation of 1,2,3,4-tetrahydroquinolines can lead to the corresponding quinolines or 3,4-dihydroquinolines, depending on the oxidant and reaction conditions. nih.govresearchgate.netsemanticscholar.org For instance, manganese dioxide (MnO₂) has been shown to be an effective reagent for the oxidation of Povarov adducts (tetrahydroquinolines) to the corresponding quinolines. nih.gov A catalytic system of CuCl₂-O₂ has also been used for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. semanticscholar.org The presence of the hydroxyl group at the 5-position may influence the outcome of the oxidation reaction.
Stereoselective Derivatization for Chiral Enrichment and Separation
2-Methyl-1,2,3,4-tetrahydroquinoline is a chiral compound due to the stereocenter at the C2 position. wikipedia.org This chirality opens up possibilities for stereoselective derivatization for the purposes of chiral enrichment and separation of enantiomers.
One common strategy for resolving a racemic mixture is through the formation of diastereomeric derivatives. wikipedia.orglibretexts.org This involves reacting the racemic tetrahydroquinoline with a chiral resolving agent, which is an enantiomerically pure acid or base. libretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. wikipedia.org Once separated, the chiral resolving agent can be removed to yield the pure enantiomers of the original tetrahydroquinoline.
Another approach is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation.
Furthermore, stereoselective synthesis methods can be employed to produce enantiomerically enriched 2-methyl-1,2,3,4-tetrahydroquinoline derivatives directly. researchgate.netorganic-chemistry.orgnih.gov For example, domino reactions have been utilized to generate tetrahydroquinolines with specific stereochemistry. nih.gov
The table below lists some chiral resolving agents that can be used for the separation of racemic amines.
| Chiral Resolving Agent | Type |
| (+)-Tartaric acid | Acid |
| (-)-Malic acid | Acid |
| (-)-Mandelic acid | Acid |
| (+)-Camphor-10-sulfonic acid | Acid |
| Brucine | Base |
| Strychnine | Base |
| Quinine | Base |
| (R)-1-Phenylethanamine | Base |
This table provides examples of commonly used chiral resolving agents for the resolution of racemic mixtures. libretexts.org
Applications in Advanced Organic Synthesis Research
Utilization as Key Intermediates for the Synthesis of Complex Organic Molecules
The tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in over 10,000 bioactive molecules. nih.gov Consequently, substituted tetrahydroquinolines like 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol serve as crucial building blocks for the synthesis of complex organic molecules with potential therapeutic applications. The inherent reactivity of the secondary amine, the aromatic ring, and the hydroxyl group allows for a variety of chemical transformations, enabling the elaboration of the basic scaffold into more intricate structures.
While direct examples of the use of this compound as an intermediate for complex molecules are not extensively documented in readily available literature, the broader class of tetrahydroquinolines is widely employed in this capacity. For instance, the tetrahydroquinoline framework is a component of various natural product alkaloids and synthetic pharmaceuticals. tandfonline.com The functional groups present in this compound make it an ideal candidate for multi-step synthetic sequences. The secondary amine can undergo N-alkylation or N-arylation to introduce diverse substituents. The hydroxyl group can be used to form ethers or esters, or it can direct further electrophilic substitution on the aromatic ring. The chiral center at the 2-position also introduces the possibility of diastereoselective reactions, which is of paramount importance in the synthesis of enantiomerically pure drug candidates.
Development of Novel Synthetic Pathways to Other Heterocyclic Systems
The tetrahydroquinoline skeleton of this compound can be utilized as a foundational structure for the construction of novel, fused heterocyclic systems. Through various cyclization strategies, the existing rings can be annulated with additional carbocyclic or heterocyclic rings, leading to the creation of polycyclic molecules with unique three-dimensional shapes and biological activities.
Research has demonstrated the feasibility of synthesizing fused heterocyclic systems from tetrahydroquinoline precursors. For example, N-heterocyclic carbene-catalyzed domino reactions have been employed to create cyclopentene-fused tetrahydroquinoline derivatives. thieme-connect.com While not starting from the specific subject compound, this illustrates a pathway where the tetrahydroquinoline core acts as a template for further ring construction. Other methodologies, such as the synthesis of tetrahydroquinoline-fused tetracyclic heterocycles, further highlight the versatility of the tetrahydroquinoline scaffold in generating diverse and complex heterocyclic architectures. researchgate.net The presence of the hydroxyl group in this compound could be strategically employed to facilitate such cyclization reactions, potentially through intramolecular etherification or other condensation reactions with suitably functionalized reagents.
Precursors for Analogs with Tunable Properties
A key strategy in modern drug discovery is the synthesis of compound libraries based on a common scaffold, where systematic modifications are made to tune the biological and physicochemical properties of the resulting analogs. This compound is an excellent starting point for the generation of such libraries due to its multiple points of diversification.
The tetrahydroquinoline scaffold has been successfully used to create focused libraries for epigenetic targets. nih.gov By decorating the core structure with various functional groups, researchers can explore the structure-activity relationships (SAR) and optimize compounds for specific biological targets. For instance, a study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives demonstrated how the stereochemistry of substituents can significantly impact the biological effect of the compounds. semanticscholar.org This approach of generating and screening a series of analogs allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The functional handles on this compound—the secondary amine and the phenolic hydroxyl group—are particularly amenable to parallel synthesis techniques, facilitating the rapid generation of a diverse set of analogs for biological evaluation.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive cyclization of substituted isoquinoline precursors. For example, LiAlH4 in THF can reduce ketone intermediates to yield the tetrahydroquinoline scaffold . Optimization includes controlling stoichiometry (e.g., 1:1.2 substrate:reagent ratio) and reaction time (3–17 hours under H2 with Pd/C or Raney Ni catalysts) to minimize side products like over-reduced amines . Monitoring reaction progress via TLC or LC-MS is critical.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to verify the quinoline backbone and hydroxyl/methyl substituents. For example, the methyl group at position 2 typically resonates at δ 2.3–2.5 ppm in <sup>1</sup>H NMR . High-resolution mass spectrometry (HRMS) should match the molecular formula (C10H13NO, MW 163.22 g/mol) . Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at –20°C in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For example, partial disorder in the tetrahydroquinoline ring can be modeled using restraints on atomic displacement parameters (ADPs). Validate with R1 < 5% and wR2 < 10% . Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths and angles.
Q. What strategies reconcile discrepancies in biological activity data across synthetic and natural sources of this compound?
- Methodological Answer : Natural isolates (e.g., from Mimosa hostilis root bark) may contain stereoisomers or co-extracted alkaloids (e.g., DMT) that alter activity . Compare synthetic vs. natural samples via chiral HPLC and bioassays (e.g., kinase inhibition). For synthetic batches, ensure enantiomeric excess (>98%) using asymmetric hydrogenation or enzymatic resolution .
Q. How can computational modeling predict the reactivity of this compound in radical cyclization reactions?
- Methodological Answer : Perform DFT calculations (e.g., M06-2X/cc-pVTZ) to model 6-exo-trig radical cyclization pathways. Key parameters include bond dissociation energies (BDEs) of C–H bonds and spin densities at radical sites. Validate with experimental EPR data and kinetic studies (e.g., Arrhenius plots) .
Q. What analytical techniques resolve overlapping signals in NMR spectra of complex derivatives?
- Methodological Answer : For crowded aromatic regions (δ 6.5–7.5 ppm), use 2D NMR (COSY, HSQC, HMBC) to assign protons and carbons. For example, HMBC correlations between the hydroxyl proton (δ 5.2–5.5 ppm) and adjacent carbons confirm substitution patterns . Dynamic NMR (VT-NMR) can distinguish conformational isomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
